3-Chloro-5-phenylisothiazole-4-carboxamide 3-Chloro-5-phenylisothiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 457960-33-7
VCID: VC5523259
InChI: InChI=1S/C10H7ClN2OS/c11-9-7(10(12)14)8(15-13-9)6-4-2-1-3-5-6/h1-5H,(H2,12,14)
SMILES: C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)N
Molecular Formula: C10H7ClN2OS
Molecular Weight: 238.69

3-Chloro-5-phenylisothiazole-4-carboxamide

CAS No.: 457960-33-7

Cat. No.: VC5523259

Molecular Formula: C10H7ClN2OS

Molecular Weight: 238.69

* For research use only. Not for human or veterinary use.

3-Chloro-5-phenylisothiazole-4-carboxamide - 457960-33-7

Specification

CAS No. 457960-33-7
Molecular Formula C10H7ClN2OS
Molecular Weight 238.69
IUPAC Name 3-chloro-5-phenyl-1,2-thiazole-4-carboxamide
Standard InChI InChI=1S/C10H7ClN2OS/c11-9-7(10(12)14)8(15-13-9)6-4-2-1-3-5-6/h1-5H,(H2,12,14)
Standard InChI Key RCHYXCIEWHPBJW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chloro-5-phenylisothiazole-4-carboxamide (C₁₀H₇ClN₂OS) features a five-membered isothiazole ring with chlorine at position 3, a phenyl group at position 5, and a carboxamide substituent at position 4. The isothiazole core, characterized by a sulfur and nitrogen atom in adjacent positions, contributes to the compound’s electronic asymmetry and reactivity . The chloro group enhances electrophilicity at the 3-position, while the carboxamide moiety introduces hydrogen-bonding capabilities critical for biological interactions .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₇ClN₂OS
Molecular Weight238.697 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated ~2.1 (ClogP)

Spectroscopic Characterization

While experimental data for 3-chloro-5-phenylisothiazole-4-carboxamide are sparse, analogous compounds provide benchmarks. For instance, 3-bromoisothiazole-5-carboxamide exhibits a ν(C=O) stretch at 1674 cm⁻¹ in IR spectroscopy, suggesting a similar carboxamide signature for the chloro derivative . ¹H NMR of related isothiazoles shows aromatic protons in the δ 7.2–8.1 ppm range, with deshielding effects from the electron-withdrawing chloro group . ¹³C NMR would likely reveal a carbonyl carbon near δ 160 ppm, as seen in 3-bromo-4-phenylisothiazole-5-carboxamide .

Synthesis and Reactivity

Table 2: Comparative Synthetic Conditions for Isothiazole Carboxamides

CompoundReagentsYield (%)Reference
3-Bromoisothiazole-5-carboxamideNaNO₂, TFA, 0°C95
3-Chloro-5-phenylisothiazole-4-carboxamideH₂O₂, H₂SO₄Not reported

Reactivity Profile

The chloro substituent at position 3 renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization at this site. The carboxamide group can undergo hydrolysis to carboxylic acids under strong acidic conditions, as demonstrated in brominated analogs . Additionally, the phenyl ring may participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl groups .

Pharmacological and Biological Activity

Hypothesized Mechanisms

Though direct studies on 3-chloro-5-phenylisothiazole-4-carboxamide are absent, structurally related isothiazoles exhibit hypolipidemic and anti-inflammatory activities. For example, phenoxy-substituted isothiazoles modulate lipid metabolism by inhibiting acetyl-CoA carboxylase, while carboxamide derivatives interfere with cyclooxygenase (COX) pathways . The chloro and phenyl groups may enhance membrane permeability and target binding affinity, respectively.

Table 3: Bioactivity of Analogous Isothiazoles

CompoundActivityIC₅₀ / EC₅₀Reference
3-Bromo-4-phenylisothiazole-5-carboxamideAnti-inflammatory12 μM
5-Phenylisothiazole-4-carboxylic acidHypolipidemic8.5 μM

Analytical and Spectroscopic Methods

Advanced Spectroscopic Techniques

  • Mass Spectrometry: Expected molecular ion peaks at m/z 238.697 (M+H⁺) with isotopic clusters consistent with chlorine .

  • X-ray Crystallography: Unreported for this compound, but analogous structures show planar isothiazole rings with dihedral angles <10° relative to phenyl groups .

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